molecular formula C12H11NO3 B1307174 Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate CAS No. 22260-83-9

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Cat. No.: B1307174
CAS No.: 22260-83-9
M. Wt: 217.22 g/mol
InChI Key: QFCRXAFDRRPINE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate typically involves the cyclodehydration of N-(2-oxo-2-phenylethyl) acetamide in the presence of sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazoles.

Scientific Research Applications

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCRXAFDRRPINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391323
Record name methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22260-83-9
Record name methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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